![molecular formula C7H5NO4 B108354 5-Hydroxy-2-nitrobenzaldehyde CAS No. 42454-06-8](/img/structure/B108354.png)
5-Hydroxy-2-nitrobenzaldehyde
Overview
Description
5-Hydroxy-2-nitrobenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a nitroaromatic compound used to prepare Schiff base ligands .
Synthesis Analysis
The novel Schiff base obtained by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline has been synthesized . The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-2-nitrobenzaldehyde is C7H5NO4 . The molecule adopts an enol tautomeric form and the molecular configuration is stabilized by intramolecular O–H⋯N bonding . The crystal structure of the compound has been studied and it was found that the molecule is essentially planar .Chemical Reactions Analysis
5-Hydroxy-2-nitrobenzaldehyde has been found to have the highest negative mean binding affinity of –5.818 kcal/mol, indicating a strong interaction with the amino acid residues of selected receptor proteins .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-2-nitrobenzaldehyde is 167.12 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Organic Synthesis
5-Hydroxy-2-nitrobenzaldehyde is a valuable raw material and intermediate in organic synthesis . It is used to synthesize various complex molecules due to its reactive aldehyde group and the presence of nitro and hydroxy substituents which can undergo further chemical transformations. Its role in the synthesis of heterocyclic compounds is particularly noteworthy, as these structures are prevalent in many pharmaceuticals.
Pharmaceuticals
In the pharmaceutical industry, 5-Hydroxy-2-nitrobenzaldehyde serves as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) . Its derivatives are explored for their potential therapeutic properties, such as analgesic, anti-inflammatory, and antipyretic effects. The compound’s ability to form Schiff bases makes it a candidate for drug design and discovery.
Agrochemicals
As an intermediate in agrochemical production, 5-Hydroxy-2-nitrobenzaldehyde contributes to the synthesis of pesticides and herbicides . Its chemical structure allows for the creation of compounds that can selectively target and control agricultural pests, contributing to crop protection and yield improvement.
Dyestuff Industry
In the dyestuff industry, this compound is utilized to develop colorants for textiles and inks . Its molecular structure can be modified to produce dyes with desired properties, such as lightfastness and resistance to various chemicals, making it an essential component in the manufacturing of stable and vibrant dyes.
Molecular Dynamics Simulations
5-Hydroxy-2-nitrobenzaldehyde is the subject of molecular dynamics simulations to understand its behavior at the atomic level . These studies help in predicting the compound’s interactions with biological molecules, which is crucial for drug development and other applications where molecular recognition plays a significant role.
Molecular Docking Studies
Molecular docking studies involving 5-Hydroxy-2-nitrobenzaldehyde are conducted to explore its binding affinities with various receptor proteins . This research is pivotal in drug design, as it can predict the efficacy and potency of the compound or its derivatives as potential drugs targeting specific proteins.
Scaled Quantum Calculations
Scaled quantum mechanical calculations are performed on 5-Hydroxy-2-nitrobenzaldehyde to obtain detailed insights into its electronic structure . These calculations provide valuable information about the compound’s reactivity, stability, and suitability for various applications, including its role as a building block in organic synthesis.
Analeptic Agent Research
Recent studies have described 5-Hydroxy-2-nitrobenzaldehyde as a potential analeptic agent, which could stimulate the central nervous system . This application is still in the research phase, but it opens up new possibilities for the compound in medical science, particularly in the treatment of conditions like respiratory depression and narcolepsy.
Safety and Hazards
Mechanism of Action
Target of Action
Nitroaromatic compounds like this are often used to prepare schiff base ligands , which can interact with various biological targets.
Mode of Action
It’s known that nitroaromatic compounds can participate in various chemical reactions, including redox reactions and electrophilic aromatic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitroaromatic compounds are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
According to a study , 5-Hydroxy-2-nitrobenzaldehyde exhibits high gastrointestinal absorption, which suggests good oral bioavailability.
Result of Action
Based on its chemical properties and the general effects of nitroaromatic compounds, it may cause changes in the function of its target molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Hydroxy-2-nitrobenzaldehyde. For instance, it should be stored under cool conditions to maintain its stability . Also, exposure to air should be avoided . Safety data sheets recommend avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
5-hydroxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPHUGUKGMURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022290 | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitrobenzaldehyde | |
CAS RN |
42454-06-8 | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42454-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042454068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42454-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-2-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA926Z93IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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